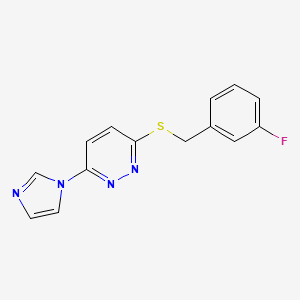

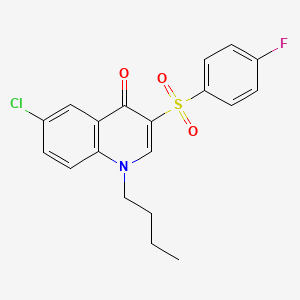

![molecular formula C23H14ClF3N4O B2795244 N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide CAS No. 2058451-68-4](/img/structure/B2795244.png)

N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a medicament used for acute migraine with or without visual disturbances .

Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .Applications De Recherche Scientifique

SAR Studies on NF-kappaB and AP-1 Gene Expression Inhibitors

One study investigated the structure-activity relationship (SAR) of derivatives of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, aiming to enhance oral bioavailability. This compound inhibits transcription mediated by NF-kappaB and AP-1 transcription factors. Through cell-based activity assessments and consideration of Lipinski's rule of 5, researchers found specific modifications to the pyrimidine ring that maintained or improved activity and oral bioavailability potential. Crucially, the carboxamide group's position significantly influenced the compound's activity (Palanki et al., 2000).

Cytotoxic Heterocyclic Compounds Synthesis

Another research focused on synthesizing new cytotoxic heterocyclic compounds, including pyridine, pyrimidine, pyrazole, and isoxazole derivatives, featuring biphenyl-4-yl and 4-(dimethylamino)phenyl substituents. These compounds were prepared through reactions involving various nitrogen nucleophiles. Some synthesized compounds showed promising growth inhibitory effects against cancer cell lines, highlighting their potential in cancer therapy applications (Mansour et al., 2020).

Crystal Forms of Pyrimidinecarboxamide Derivatives

Research into the crystal forms of related compounds, such as 2-Chloro-5-p-toluoylamino-N-p-tolyl-4-p-tolylamino-6-pyrimidinecarboxamide, has provided insights into their molecular structure. Understanding the molecular and crystal structure of these compounds is crucial for their application in pharmaceutical formulations and material science (Mazurek et al., 1996).

Nonaqueous Capillary Electrophoresis

In the field of analytical chemistry, nonaqueous capillary electrophoretic separation techniques have been developed for compounds similar to N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide. This method allows for the efficient separation and analysis of related substances, contributing to quality control and research development (Ye et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

As people around the world regard 2020 as the year of COVID-19, the medical community considers this year to be the second-best year, shared with the year 1996, with respect to the number of drug molecules approved by the US Food and Drug Administration (FDA) . Both years, 2020 and 1996, had a record of 53 new drug molecules approved by the FDA . In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities . This suggests a promising future for the development of new drugs containing the trifluoromethyl group.

Propriétés

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenylphenyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3N4O/c24-17-12-15(23(25,26)27)13-29-20(17)21-28-11-10-19(30-21)22(32)31-18-9-5-4-8-16(18)14-6-2-1-3-7-14/h1-13H,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNARFAKMXLPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC(=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

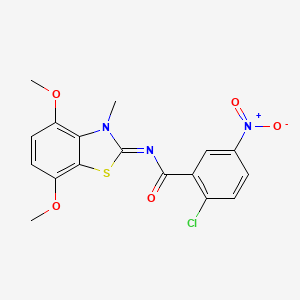

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)

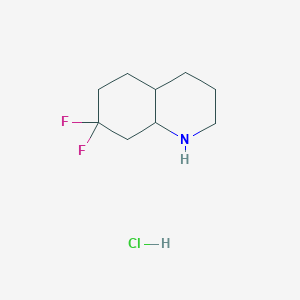

![4-[[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2795169.png)

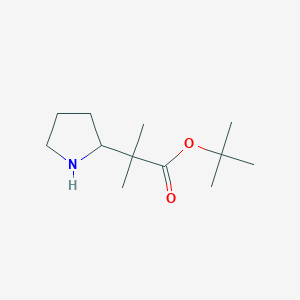

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2795174.png)

![4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2795175.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2795180.png)